molecular formula C13H16N2O4 B12128669 Methyl 4-[(morpholine-4-carbonyl)amino]benzoate

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate

Cat. No.: B12128669
M. Wt: 264.28 g/mol
InChI Key: FKIOLRVWIPSKHG-UHFFFAOYSA-N
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Description

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate is an organic compound with the molecular formula C13H16N2O4 It is a derivative of benzoic acid and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(morpholine-4-carbonyl)amino]benzoate involves its interaction with specific molecular targets. The morpholine ring and the benzoate moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(morpholine-4-carbonyl)benzoate
  • Methyl 4-aminobenzoate
  • Morpholine-4-carbonyl chloride

Uniqueness

Methyl 4-[(morpholine-4-carbonyl)amino]benzoate is unique due to its specific structure, which combines a benzoate moiety with a morpholine ring. This combination imparts unique chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

methyl 4-(morpholine-4-carbonylamino)benzoate

InChI

InChI=1S/C13H16N2O4/c1-18-12(16)10-2-4-11(5-3-10)14-13(17)15-6-8-19-9-7-15/h2-5H,6-9H2,1H3,(H,14,17)

InChI Key

FKIOLRVWIPSKHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCOCC2

Origin of Product

United States

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